Triethylenetetramine-n,n,n,n,n,n-hexaaceticacidhexasodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylenetetramine-n,n,n,n,n,n-hexaaceticacidhexasodiumsalt is a complexing agent used in various scientific and industrial applications. It is known for its ability to form stable complexes with metal ions, making it valuable in analytical chemistry and other fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethylenetetramine-n,n,n,n,n,n-hexaaceticacidhexasodiumsalt typically involves the reaction of triethylenetetramine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Triethylenetetramine-n,n,n,n,n,n-hexaaceticacidhexasodiumsalt undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels .
Major Products
The major products formed from these reactions are metal complexes, which are used in various analytical and industrial applications .
Wissenschaftliche Forschungsanwendungen
Triethylenetetramine-n,n,n,n,n,n-hexaaceticacidhexasodiumsalt has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a complexing agent in titrations and other analytical techniques.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in chelation therapy for metal poisoning.
Industry: Utilized in water treatment processes to remove metal ions from water.
Wirkmechanismus
The mechanism of action of Triethylenetetramine-n,n,n,n,n,n-hexaaceticacidhexasodiumsalt involves the formation of stable complexes with metal ions. The compound binds to metal ions through its multiple functional groups, effectively sequestering the ions and preventing them from participating in unwanted chemical reactions . This property makes it valuable in applications such as chelation therapy and water treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriaminepentaacetic acid: Another complexing agent with similar properties but different molecular structure.
Ethylenediaminetetraacetic acid: Widely used in analytical chemistry and industry for its metal ion complexing abilities.
Uniqueness
Triethylenetetramine-n,n,n,n,n,n-hexaaceticacidhexasodiumsalt is unique due to its higher number of functional groups, which allows it to form more stable complexes with metal ions compared to similar compounds .
Eigenschaften
Molekularformel |
C18H24N4Na6O12 |
---|---|
Molekulargewicht |
626.3 g/mol |
IUPAC-Name |
hexasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C18H30N4O12.6Na/c23-13(24)7-19(3-5-21(9-15(27)28)10-16(29)30)1-2-20(8-14(25)26)4-6-22(11-17(31)32)12-18(33)34;;;;;;/h1-12H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;;;/q;6*+1/p-6 |
InChI-Schlüssel |
XLHKARPAGGKRFC-UHFFFAOYSA-H |
Kanonische SMILES |
C(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.